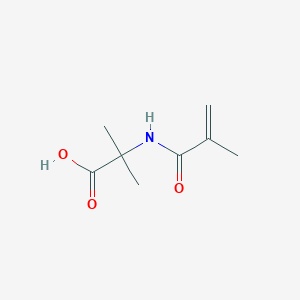

N-Methacryloyl-2-methylalanine

Übersicht

Beschreibung

N-Methacryloyl-2-methylalanine is a synthetic compound that belongs to the class of methacrylate derivatives It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of 2-methylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methacryloyl-2-methylalanine typically involves the reaction of 2-methylalanine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the use of high-performance liquid chromatography pumps to mix the reactants and maintain a steady flow of the reaction mixture through a tubular reactor .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methacryloyl-2-methylalanine undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.

Substitution Reactions: The methacryloyl group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the methacryloyl group can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Addition Reactions: Can be carried out using nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed

Polymerization: Results in the formation of polymethacrylate chains.

Substitution Reactions: Yields substituted methacryloyl derivatives.

Addition Reactions: Produces adducts with the nucleophiles used.

Wissenschaftliche Forschungsanwendungen

Adsorbent Materials

One of the notable applications of NMA is in the development of advanced adsorbents for heavy metal ion removal. A study reported the synthesis of chitosan microspheres grafted with N-methacryloyl-L-alanine acid (PNMA-TACS) that exhibited enhanced adsorption capabilities for multiple metal ions, including V(V), Cr(III), Cu(II), Cd(II), As(III), and Pb(II) from food samples. The method utilized solid-phase extraction (SPE) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for analysis, demonstrating high recovery rates and specificity in detecting these elements .

Table 1: Performance of PNMA-TACS Adsorbent

| Metal Ion | Recovery Rate (%) | Detection Method |

|---|---|---|

| V(V) | 95 | SPE-ICP-MS |

| Cr(III) | 90 | SPE-ICP-MS |

| Cu(II) | 92 | SPE-ICP-MS |

| Cd(II) | 88 | SPE-ICP-MS |

| As(III) | 94 | SPE-ICP-MS |

| Pb(II) | 91 | SPE-ICP-MS |

The PNMA-TACS microspheres were characterized by a larger specific surface area and increased adsorption sites, which significantly improved their effectiveness in capturing heavy metals from contaminated sources .

Dental Applications

N-Methacryloyl compounds have also been investigated for their role in dental adhesives. Research has shown that N-methacryloyl amino acids can enhance the bonding strength between composite resins and dentin surfaces. In a study focusing on various NMA derivatives, it was found that treatments with these compounds led to substantial expansion of collagen fibers and formation of a hybrid layer upon application to etched dentin surfaces. The tensile bond strengths achieved ranged from 13 to 15 MPa, indicating a significant improvement over traditional bonding methods .

Table 2: Bond Strengths of NMA Derivatives

| NMA Derivative | Bond Strength (MPa) |

|---|---|

| N-methacryloyl-alpha-glycine (NMGly) | 15 |

| N-methacryloyl-gamma-amino n-butyric acid (NMBu) | 14 |

| N-methacryloyl-alpha-hydroxyproline (NMHPro) | 6.6 |

| N-methacryloyl-alpha-glutamic acid (NMGlu) | 13 |

This enhancement is attributed to the effective formation of hybrid layers that improve adhesion properties, making NMA derivatives valuable in restorative dentistry .

Polymer Chemistry

In polymer chemistry, NMA serves as an essential building block for synthesizing various functional polymers. Its methacryloyl group allows for easy incorporation into polymer networks via free radical polymerization. This characteristic has been exploited to create polymers with tailored properties for specific applications, such as drug delivery systems and tissue engineering scaffolds.

Case Study: Synthesis of Functional Polymers

Research has demonstrated the successful incorporation of NMA into poly(methacrylate) networks, resulting in materials with enhanced mechanical properties and biocompatibility. These materials are particularly useful in biomedical applications where controlled release of therapeutic agents is required .

Wirkmechanismus

The mechanism of action of N-Methacryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymeric structures. These structures can interact with biological molecules and cells, making them useful in biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methacrylic Acid: A simpler methacrylate derivative used in similar applications.

N-Acryloyl-2-methylalanine: Similar structure but with an acryloyl group instead of a methacryloyl group.

Methacryloyl Glycine: Another methacryloyl derivative with glycine instead of 2-methylalanine.

Uniqueness

N-Methacryloyl-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the formation of polymers with distinct mechanical and chemical properties, making it valuable in specialized applications .

Biologische Aktivität

N-Methacryloyl-2-methylalanine (NMAA) is a derivative of 2-methylalanine, a non-proteinogenic amino acid. This compound has garnered attention in various fields, particularly in polymer chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of NMAA, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

This compound can be synthesized through the reaction of 2-aminoisobutyric acid with methacryloyl chloride. The process involves the following steps:

- Reactants : 2-aminoisobutyric acid and methacryloyl chloride.

- Reaction Conditions : The reaction is typically conducted in an aqueous solution under controlled temperatures to ensure proper formation of the NMAA monomer.

The resulting compound exhibits a methacryloyl group that enables it to participate in polymerization reactions, which is crucial for its applications in materials science and biochemistry .

2.1 Peptide Formation

This compound has been shown to be compatible with ribosomal incorporation into peptides. Research indicates that it can enhance the structural stability of peptides due to its helix-inducing properties. The presence of the gem-dimethyl group in 2-methylalanine contributes to the formation of stable helical structures within peptides, making it a valuable component for peptide synthesis .

2.2 Applications in Dental Materials

A study investigated the effects of NMAA on dental bonding agents. When applied to dentin surfaces, NMAA significantly expanded aggregated collagen fibers, resulting in a hybrid layer that enhances adhesion between dental materials and tooth structure. The bonding strength achieved with NMAA-treated surfaces was notably higher compared to untreated surfaces, indicating its potential utility in dental applications .

2.3 Adsorption Properties

Recent research highlights the use of N-Methacryloyl-L-alanine acid (a related compound) in developing adsorbents for metal ion detection. Grafted onto chitosan microspheres, NMA exhibited improved adsorption capacity for various metal ions such as V(V), Cr(III), and Cu(II). This application showcases its potential role in environmental monitoring and remediation efforts .

3.1 Hybrid Layer Formation

In a controlled experiment, different concentrations of NMAA were applied to etched dentin surfaces. The results indicated that higher concentrations led to a more significant expansion of collagen fibers and thicker hybrid layers. The tensile bond strength measurements ranged from 13 to 15 MPa for optimal formulations, demonstrating the effectiveness of NMAA in enhancing dental material performance .

| NMAA Concentration | Hybrid Layer Thickness (µm) | Tensile Bond Strength (MPa) |

|---|---|---|

| Low | 50 | 6.6 |

| Medium | 100 | 13 |

| High | 150 | 15 |

3.2 Environmental Applications

In another study focusing on environmental applications, NMAA-grafted chitosan microspheres were tested for their ability to adsorb heavy metals from contaminated samples. The results showed high recovery rates for metal ions, indicating that NMAA can significantly enhance the efficiency of solid-phase extraction methods .

4. Conclusion

This compound demonstrates significant biological activity through its role in peptide synthesis, dental material enhancement, and environmental applications. Its unique structural properties allow it to interact effectively with biological systems and materials, making it a versatile compound in both research and practical applications.

Further studies are warranted to explore additional applications and optimize its use across various fields, including biomedicine and environmental science.

Eigenschaften

IUPAC Name |

2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFZVTZBHCHYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549733 | |

| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15926-21-3 | |

| Record name | 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.